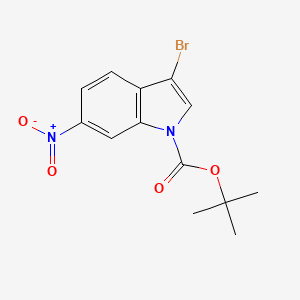

N-Boc-3-bromo-6-nitroindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-3-bromo-6-nitroindole is a synthetic organic compound with the molecular formula C13H13BrN2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a nitro group at the 6-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-nitroindole typically involves multiple steps. One common method starts with the nitration of indole to introduce the nitro group at the desired position. This is followed by bromination to add the bromine atom. Finally, the Boc protecting group is introduced to the nitrogen atom of the indole ring. The reaction conditions often involve the use of strong acids, brominating agents, and Boc anhydride under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-3-bromo-6-nitroindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine .

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases.

Reduction: Hydrogen gas, palladium on carbon, metal hydrides.

Deprotection: Trifluoroacetic acid, hydrochloric acid .

Major Products:

- Substituted indoles (e.g., 3-amino-6-nitroindole)

- Reduced indoles (e.g., 3-bromo-6-aminoindole)

- Deprotected indoles (e.g., 3-bromo-6-nitroindole without the Boc group) .

Aplicaciones Científicas De Investigación

N-Boc-3-bromo-6-nitroindole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science

Mecanismo De Acción

The mechanism of action of N-Boc-3-bromo-6-nitroindole is primarily related to its chemical reactivity. The bromine

Actividad Biológica

N-Boc-3-bromo-6-nitroindole is a significant compound in organic chemistry, particularly noted for its potential biological activities. This article explores its synthesis, reactivity, and biological properties, integrating findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₃H₁₃BrN₂O₄. Its structure features a bromine atom at the 3-position and a nitro group at the 6-position of the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration enhances the compound's stability and reactivity, making it a valuable precursor for synthesizing diverse indole derivatives.

Synthesis Methods

Several methods have been developed for synthesizing this compound, often focusing on mild reaction conditions to achieve high yields:

- Bromination of Indoles : Indole derivatives are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- N-Boc Protection : The amino group is protected using Boc2O in the presence of a base like DMAP (4-Dimethylaminopyridine).

- Nitro Group Introduction : Nitro groups are typically introduced via electrophilic nitration using concentrated nitric acid.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, may exhibit antimicrobial activity. A limited number of studies have reported that certain bromo-nitroindole derivatives show effectiveness against various bacterial strains. The presence of both bromine and nitro groups is hypothesized to contribute to this activity by interfering with microbial cellular processes.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various Gram-positive bacteria | |

| Bromo-nitroindole Derivatives | Antimicrobial | E. coli, S. aureus |

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Indoles are known to interact with various biological targets involved in cancer progression:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation by disrupting cell cycle regulation.

- In Vitro Studies : Preliminary studies have shown that modifications of indole derivatives can lead to compounds with significant cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, revealing promising results in inducing apoptosis in breast cancer cells (MCF-7). Further structural modifications were suggested to enhance potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-3-bromo-6-nitroindole, and how does the sequence of protection, bromination, and nitration affect yield and purity?

- Methodological Answer : The Boc group is typically introduced early to protect the indole nitrogen, followed by regioselective bromination at position 3 using electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C). Nitration at position 6 requires careful selection of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Order matters: Bromination before nitration leverages the electron-withdrawing nitro group to direct bromine placement . Characterization via ¹H/¹³C NMR should confirm substitution patterns, while HPLC (≥95% purity) ensures product integrity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR should show distinct peaks for the Boc group (~1.3 ppm, tert-butyl) and aromatic protons (downfield shifts for nitro and bromo substituents). X-ray crystallography resolves ambiguities in regiochemistry, particularly if synthetic byproducts (e.g., di-brominated isomers) form. Cross-referencing with databases like PubChem or EPA DSSTox ensures alignment with known spectral data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying catalytic systems?

- Methodological Answer : The bromine at position 3 acts as a leaving group in Pd-catalyzed couplings. Ligand selection (e.g., SPhos vs. XPhos) influences oxidative addition efficiency, while the electron-withdrawing nitro group at position 6 modulates the indole’s electron density, affecting reaction rates. Kinetic studies (e.g., monitoring via GC-MS) can quantify coupling efficiency with aryl boronic acids. Contradictions in reported yields may stem from solvent polarity (e.g., THF vs. Dioxane) or catalyst loading .

Q. How can researchers prevent unintended reduction of the nitro group during catalytic hydrogenation of other functional groups in this compound derivatives?

- Methodological Answer : Selective reduction of the bromo group while preserving the nitro moiety requires catalysts like Pd/C under mild H₂ pressure (1–2 atm) or transfer hydrogenation with ammonium formate. Alternatively, protecting the nitro group as a sulfonamide temporarily can prevent reduction. LC-MS monitoring identifies side products, while DFT calculations predict redox potentials to optimize conditions .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic or basic conditions?

- Methodological Answer : Discrepancies arise from Boc group lability: Under strong acids (e.g., TFA), the Boc group deprotects, while bases (e.g., NaOH) may hydrolyze the nitro group. Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation pathways. Solvent choice (e.g., anhydrous DCM for storage) and inert atmospheres (N₂) mitigate decomposition .

Q. Data Analysis and Experimental Design Considerations

- Controlled Variable Testing : When optimizing synthetic steps, use design-of-experiment (DoE) frameworks to test variables (temperature, reagent stoichiometry) and identify critical factors via ANOVA .

- Triangulation of Data : Combine NMR, HRMS, and computational modeling (e.g., Gaussian for electron density maps) to resolve structural ambiguities, especially if crystallography is unavailable .

- Reproducibility Protocols : Document inert atmosphere procedures (Schlenk line) for moisture-sensitive reactions and validate purity thresholds (e.g., ≥97% by HPLC) across batches .

Propiedades

Número CAS |

1246471-29-3 |

|---|---|

Fórmula molecular |

C17H22O3 |

Peso molecular |

274.35 g/mol |

Nombre IUPAC |

1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |

Clave InChI |

BQJZGJGSHIBIEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |

Sinónimos |

N-Boc-3-bromo-6-nitroindole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.